molecular formula C18H15F3N6O B2808644 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198425-42-0

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2808644
CAS No.: 2198425-42-0
M. Wt: 388.354
InChI Key: RDXQDKFKKSGAQI-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound belonging to a class of pyridinone and pyridazinone derivatives known to function as potent inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP) . PARP enzymes, particularly PARP1, play a critical role in the detection and repair of single-strand DNA breaks. By inhibiting PARP, this compound can disrupt DNA repair mechanisms in cells, leading to synthetic lethality, especially in cancer cells with pre-existing DNA repair deficiencies such as BRCA mutations. This mechanism makes it a molecule of high interest in oncology research for investigating novel anti-cancer therapies and combination treatment strategies . Beyond oncology, research into PARP inhibitors like this compound has expanded to other therapeutic areas. Preclinical studies suggest potential applications in neurological research, including the management of neurodegenerative diseases, as well as in conditions involving oxidative stress and inflammation . Its specific chemical structure, featuring a pyridazinone core linked to a trifluoromethyl-substituted pyrimidine via an azetidine ring, is designed to optimize target binding affinity and selectivity. This product is provided for research purposes to support these advanced investigations. It is supplied as a high-purity solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-pyridin-3-yl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O/c19-18(20,21)15-6-16(24-11-23-15)26-8-12(9-26)10-27-17(28)4-3-14(25-27)13-2-1-5-22-7-13/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQDKFKKSGAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyridazinone core. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using flow microreactor systems for efficient synthesis .

Chemical Reactions Analysis

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research focuses on its pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is investigated for its potential use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (µM) Metabolic Stability (t½, h)
Target Compound ~425.3 2.1 12.5 4.8
Piperazine Derivative ~480.4 3.5 2.3 6.2
Nitroimidazole Analog () ~320.2 1.8 45.6 1.5
  • Key Observations :
    The target compound’s lower logP than the piperazine derivative () suggests improved aqueous solubility, critical for oral bioavailability. However, its shorter metabolic half-life compared to the compound may necessitate structural optimization .

Antimycobacterial Activity

While nitroimidazole derivatives (e.g., 4b, 4f, 4g in ) exhibit MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis, the target compound’s lack of nitro groups may limit direct antitubercular activity. However, its trifluoromethylpyrimidine group could enhance activity against other pathogens through alternative mechanisms .

Kinase Inhibition Potential

The trifluoromethylpyrimidine motif is prevalent in kinase inhibitors (e.g., EGFR or JAK inhibitors). Compared to pyridine-based analogs (), the pyridazinone core may disrupt ATP-binding pockets more effectively, though in vitro kinase profiling data is needed for validation .

Methods for Assessing Compound Similarity

Virtual screening strategies () emphasize structural similarity metrics (e.g., Tanimoto coefficient) to predict biological activity. However, the target compound’s hybrid pyridazinone-trifluoromethylpyrimidine structure challenges traditional similarity algorithms, underscoring the need for 3D pharmacophore modeling to capture its unique binding features .

Q & A

Q. What are the recommended synthetic routes for 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between pyridazine and azetidine intermediates under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) .
  • Functionalization of the azetidine ring with a trifluoromethylpyrimidine group, requiring precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .
  • Purification via column chromatography or recrystallization to isolate the final product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .

Q. What are the key structural features influencing its reactivity and biological activity?

  • The pyridazinone core enables hydrogen bonding with biological targets, while the trifluoromethylpyrimidine group enhances metabolic stability and lipophilicity .
  • The azetidine ring introduces conformational rigidity, potentially improving target selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products during synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • In-line monitoring : Use techniques like FT-IR or ReactIR to track reaction progress and detect intermediates .
  • Side-product analysis : Employ LC-MS to identify byproducts (e.g., dimerization or over-functionalization) and adjust stoichiometry .

Q. How do structural analogs compare in biological activity, and what insights do they provide for SAR studies?

  • Analog comparison : Replace the trifluoromethyl group with chloro or methyl substituents to evaluate potency changes. For example, pyrimidine-to-pyridine substitutions may reduce kinase inhibition efficacy .
  • Activity cliffs : Use molecular docking to explain abrupt changes in IC₅₀ values when modifying the azetidine linker .

Q. What computational methods are suitable for predicting binding interactions or stability?

  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to assess binding stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity under physiological conditions .

Q. How to address discrepancies in biological activity data across different assay conditions?

  • Standardized protocols : Control variables like buffer pH (e.g., ammonium acetate at pH 6.5 ), cell passage number, and incubation time .
  • Dose-response normalization : Use Hill plots to compare EC₅₀ values across assays and identify assay-specific artifacts .

Q. What strategies mitigate challenges in azetidine ring functionalization during synthesis?

  • Protecting groups : Temporarily block reactive amines on the azetidine ring using Boc or Fmoc groups to prevent unwanted cross-reactions .
  • Microwave-assisted synthesis : Accelerate ring-closing reactions while minimizing decomposition .

Q. What environmental impact assessments are relevant for this compound?

  • Degradation studies : Evaluate hydrolysis/photolysis rates in aqueous buffers at varying pH .
  • Ecotoxicology assays : Test acute toxicity in model organisms (e.g., Daphnia magna) to estimate LC₅₀ values .

Q. How to design experiments to validate target engagement in cellular assays?

  • Competitive binding assays : Use fluorescent probes or radiolabeled analogs to quantify target occupancy .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

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